molecular formula C61H116O4 B8248237 (3,4,5-Tris(octadecyloxy)phenyl)methanol

(3,4,5-Tris(octadecyloxy)phenyl)methanol

Cat. No. B8248237
M. Wt: 913.6 g/mol
InChI Key: HFVGJVRPXMSSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4,5-Tris(octadecyloxy)phenyl)methanol is a useful research compound. Its molecular formula is C61H116O4 and its molecular weight is 913.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4,5-Tris(octadecyloxy)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4,5-Tris(octadecyloxy)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solution-Phase Total Synthesis

(Hirose et al., 2011) developed a solution-phase total synthesis of argifin, a natural product chitinase inhibitor, using 3,4,5-tris(octadecyloxy)benzyl tag. This tag served as a hydrophobic protective group for carboxylic acid, leading to an efficient and practical route for argifin production.

Ligands for Biomimetic Chemistry

Tris(triazolyl)borate ligands were synthesized by (Gardner et al., 2008) to explore their potential in biomimetic chemistry, focusing on hydrogen bonding and solubility in hydrophilic solvents.

Multifunctional Protecting Group

(Qiu et al., 2023) reported the novel tris(4-azidophenyl)methanol as a multifunctional aryl azide. It can be used as a protecting group for thiols in peptoid synthesis and offers additional opportunities in materials chemistry.

Catalyst for Cycloadditions

A catalyst based on tris(triazolyl)methanol-Cu(I) structure was prepared by (Ozcubukcu et al., 2009) for Huisgen 1,3-dipolar cycloadditions. This catalyst facilitated reactions under mild conditions, showing compatibility with free amino groups.

properties

IUPAC Name

(3,4,5-trioctadecoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H116O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-55-58(57-62)56-60(64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-56,62H,4-54,57H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVGJVRPXMSSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H116O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Tris(octadecyloxy)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4,5-Tris(octadecyloxy)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3,4,5-Tris(octadecyloxy)phenyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3,4,5-Tris(octadecyloxy)phenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3,4,5-Tris(octadecyloxy)phenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3,4,5-Tris(octadecyloxy)phenyl)methanol
Reactant of Route 6
(3,4,5-Tris(octadecyloxy)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.